di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

Description

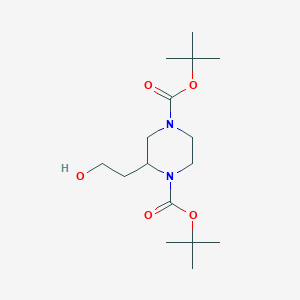

Di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate (CAS: 660862-48-6) is a piperazine derivative with tert-butoxycarbonyl (Boc) protecting groups at the 1,4-positions and a 2-hydroxyethyl substituent at the 2-position of the piperazine ring. Its molecular formula is C₁₆H₃₀N₂O₅, with a molecular weight of 330.42 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors, where the hydroxyethyl group enhances solubility and modulates steric interactions .

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZKEHBQEOADAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a specific range to optimize the yield .

Industrial Production Methods: In industrial settings, the production of di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound .

Scientific Research Applications

Pharmaceutical Development

Di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is utilized in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its structural properties allow it to act as a solubilizing agent and a stabilizer in formulations for oral and injectable drugs.

Biochemical Studies

The compound is employed in biochemical assays to study enzyme interactions and receptor binding. Its piperazine moiety can mimic biological structures, making it useful in the design of ligands for various receptors.

Polymer Science

In polymer chemistry, di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate serves as a building block for synthesizing polyurethanes and other polymeric materials. Its functional groups allow for cross-linking reactions, enhancing the mechanical properties of the resulting polymers.

Case Study 1: Drug Formulation Enhancement

A study demonstrated that incorporating di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate into a formulation of an anti-inflammatory drug significantly improved its solubility and bioavailability compared to traditional formulations. The results indicated an increase in the drug's therapeutic efficacy.

Case Study 2: Receptor Binding Studies

Research involving this compound as a ligand revealed its potential as a selective modulator for specific neurotransmitter receptors. The binding affinity studies showed promising results, indicating its applicability in developing new therapeutic agents targeting neurological disorders.

Mechanism of Action

The mechanism of action of di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and changes in cellular signaling processes .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table highlights structural analogs of the target compound, emphasizing substituent variations at the 2-position of the piperazine ring:

Physicochemical Properties

- The hydroxyethyl group in the target compound reduces lipophilicity (Clog P = 1.8) compared to the methyl analog (Clog P = 2.2), enhancing aqueous solubility for biological applications .

Biological Activity

Di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its structural characteristics contribute to its potential therapeutic applications, including neuroprotective effects and antioxidant properties. This article synthesizes findings from various studies to elucidate the biological activities associated with this compound.

Chemical Structure and Properties

- IUPAC Name : di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

- CAS Number : 2224423-03-2

- Molecular Formula : C16H30N2O5

- Molecular Weight : 330.43 g/mol

The compound is characterized by two tert-butyl groups and a piperazine ring, which are critical for its interaction with biological targets.

Biological Activity Overview

The biological activity of di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate has been explored in several contexts:

1. Antioxidant Activity

Research indicates that compounds similar to di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate exhibit antioxidant properties. For instance, studies have shown that related piperazine derivatives can quench free radicals and protect cells from oxidative stress. This activity is crucial for preventing cellular damage in various diseases, including neurodegenerative disorders .

2. Neuroprotective Effects

The compound has demonstrated potential neuroprotective effects in vitro. In studies involving neuronal cell lines, it was found to enhance cell survival against oxidative stress induced by agents such as tert-butyl hydroperoxide (TBHP). The mechanism appears to involve the activation of signaling pathways related to cell survival and apoptosis inhibition .

Case Study 1: Neuroprotection Against TBHP-Induced Damage

A study investigated the protective effects of di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate on SH-SY5Y neuroblastoma cells exposed to TBHP. The results showed that treatment with the compound significantly reduced cell death and preserved mitochondrial function. The study highlighted the role of the ERK/MAPK signaling pathway in mediating these protective effects .

Case Study 2: Antioxidant Mechanisms

Another research effort focused on the antioxidant mechanisms of similar piperazine derivatives. It was observed that these compounds could effectively scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in cellular models. The findings suggest that di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate may exert its effects through direct interactions with free radicals .

Data Summary Table

| Property/Activity | Findings |

|---|---|

| Antioxidant Activity | Effective in quenching free radicals |

| Neuroprotection | Protects SH-SY5Y cells from TBHP-induced damage |

| Mechanism of Action | Involves ERK/MAPK signaling pathways |

| Cellular Effects | Reduces oxidative stress and enhances survival |

Q & A

Q. What are the standard synthetic routes for preparing di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate-protected piperazine derivatives can react with hydroxyethylating agents (e.g., ethylene carbonate or epoxides) under basic conditions. Optimization focuses on solvent choice (e.g., DCM or THF), temperature control (0–50°C), and catalysts like DMAP or EDCI to enhance yield . Purity is monitored via LCMS or TLC, with purification by silica chromatography or reversed-phase HPLC .

Q. How is the structural integrity of this compound confirmed after synthesis?

Characterization relies on a combination of /-NMR to confirm proton environments (e.g., tert-butyl groups at δ ~1.4 ppm and hydroxyethyl protons at δ ~3.5–4.0 ppm) and LCMS for molecular weight validation (e.g., [M+H]+ expected at ~331.4 g/mol). FTIR can verify carbonyl stretches (~1700 cm) and hydroxyl groups (~3400 cm) .

Q. What analytical methods are recommended for assessing purity and stability?

Purity is determined via HPLC (>95% by UV detection at 254 nm) or GC-MS for volatile impurities. Stability studies involve stress testing under acidic/basic conditions, thermal degradation (40–60°C), and light exposure, followed by LCMS to identify degradation products (e.g., tert-butyl deprotection or ester hydrolysis) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what contradictions exist in reported methods?

Stereocontrol often requires chiral auxiliaries or enantioselective catalysts. For example, using (S)- or (R)-configured starting materials (e.g., lists an (S)-enantiomer with 98% purity). Contradictions arise in diastereomer ratios when using NaHB(OAc) () versus LiAlH (), likely due to divergent reducing capacities affecting intermediate stability. X-ray crystallography or chiral HPLC is critical for resolving such discrepancies .

Q. What strategies mitigate side reactions (e.g., tert-butyl deprotection or ester hydrolysis) during functionalization?

Protecting group compatibility is key. For example, tert-butyl esters are labile under strong acids, so mild conditions (e.g., TFA in DCM) are preferred. Hydroxyethyl groups may undergo unintended acylation; using bulky bases (e.g., DIPEA) minimizes this. By-products are characterized via -NMR (e.g., loss of tert-butyl signals) and addressed via iterative column chromatography .

Q. How do solvent polarity and temperature influence the compound’s reactivity in downstream applications (e.g., PROTAC synthesis)?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling reactions (e.g., amide bond formation with isoindoline carboxylates in ), while low temperatures (−40°C) stabilize intermediates during lithiation ( ). Contradictory solubility data (e.g., in THF vs. ethyl acetate) require empirical testing for specific applications like macrocyclization or protein conjugation .

Data Contradiction Analysis

- Stereoselectivity in Piperazine Derivatives : reports high diastereoselectivity using NaHB(OAC), while notes racemization with LiAlH. This suggests reductant choice critically impacts stereochemical outcomes, necessitating mechanistic studies (e.g., DFT calculations) to rationalize pathways .

- By-Product Formation : identifies hydroxymethyl-piperazine side products during coupling, whereas observes propynyl ether derivatives. These disparities highlight the need for reaction monitoring (e.g., in-situ IR) to track intermediates and adjust stoichiometry .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.